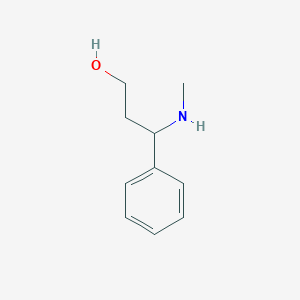

3-(甲基氨基)-3-苯基丙醇

描述

Synthesis Analysis

The synthesis of compounds related to 3-(Methylamino)-3-phenylpropan-1-ol involves chemoselective reactions and efficient diastereoselective synthesis. One method includes the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, explained by 'ab initio' calculations (Hajji et al., 2002). Another approach for synthesizing related compounds involves the asymmetric induction through the Grignard reaction of optically active α-aminoketones, resulting in very good yields and high diastereoselectivity (Rangan et al., 2014).

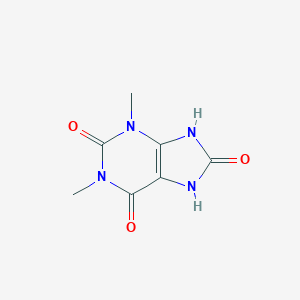

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, new triazole derivatives have been synthesized and their structure established by 1H and 13C NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography, demonstrating the presence of intermolecular and intramolecular hydrogen bonding (Shen et al., 2013).

Chemical Reactions and Properties

Chemical reactions of related compounds include N-demethylation processes, showing the presence of a kinetic primary isotope effect indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in the enzymatic N-demethylation of tertiary amines (Abdel-Monem, 1975).

Physical Properties Analysis

The synthesis and investigation of 3-methylamino-1-benzyl alcohol provide insights into the physical properties of related compounds. The compound was synthesized with acetyl benzene through a Mannich reaction and then reduced, offering insights into optimal reaction conditions and yields (Zhe, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through the study of chemoselective reactions and the synthesis of diastereoisomers. For instance, the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, leading to hexahydro-4-pyrimidinones or oxazolidines, provides valuable insights into the chemical behavior of these compounds (Hajji et al., 2002).

科学研究应用

3-苯基丙醇已被确定为针对铜绿假单胞菌的有效抑制剂,使其成为口服混悬液和混合物的潜在防腐剂 (Richards & McBride, 1973).

1-(4-甲基苯基)-3-(吗啉-4-基)-2-苯基-1-R-丙醇盐酸盐等衍生物已显示出体外抗肿瘤活性,表明其作为新型抗肿瘤剂的潜力 (Isakhanyan 等,2016).

配体2-甲基氨基-1-苯基丙醇在 Pd(II)-Cl-HA-H2O 络合物中的不同构象会影响生物活性,毒性和放射防护作用会因配体的碱性和氢键而异 (Efimenko 等,2009).

已证明使用 N1-甲基-2-羟基-3-甲基氨基-3-苯基丙酰胺化学选择性合成手性六氢-4-嘧啶酮和恶唑烷酮,表明其在化学合成中的潜在应用 (Hajji 等,2002).

属性

IUPAC Name |

3-(methylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-10(7-8-12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYZMHZQSAYZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylamino)-3-phenylpropan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)

![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)